molecular formula C18H21N3O3S2 B11439493 Methyl 3-({[4-(3-methoxyphenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate

Methyl 3-({[4-(3-methoxyphenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate

Cat. No.: B11439493
M. Wt: 391.5 g/mol
InChI Key: IQXPCJNCRZBRNG-UHFFFAOYSA-N
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Description

METHYL 3-{[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a thiophene ring, a piperazine moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-(3-methoxyphenyl)piperazine. This can be achieved through the reaction of 3-methoxyaniline with ethylene glycol in the presence of a catalyst.

    Thioamide Formation: The piperazine derivative is then reacted with thiophosgene to form the corresponding thioamide.

    Coupling with Thiophene Carboxylate: The final step involves coupling the thioamide with methyl thiophene-2-carboxylate under appropriate conditions, such as using a base like triethylamine in an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

METHYL 3-{[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}THIOPHENE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of METHYL 3-{[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The thiophene ring may contribute to the compound’s electronic properties, affecting its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-SULFONYL AMINO-2-THIOPHENECARBOXYLATE: Similar structure but with a sulfonyl group instead of a thioamide.

    4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXYLATE: Lacks the thiophene ring, making it less complex.

Uniqueness

METHYL 3-{[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}THIOPHENE-2-CARBOXYLATE is unique due to its combination of a thiophene ring, piperazine moiety, and methoxyphenyl group. This unique structure imparts specific electronic and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H21N3O3S2

Molecular Weight

391.5 g/mol

IUPAC Name

methyl 3-[[4-(3-methoxyphenyl)piperazine-1-carbothioyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C18H21N3O3S2/c1-23-14-5-3-4-13(12-14)20-7-9-21(10-8-20)18(25)19-15-6-11-26-16(15)17(22)24-2/h3-6,11-12H,7-10H2,1-2H3,(H,19,25)

InChI Key

IQXPCJNCRZBRNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=S)NC3=C(SC=C3)C(=O)OC

Origin of Product

United States

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